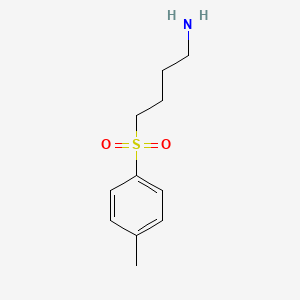

4-(Toluene-4-sulfonyl)butylamine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-methylphenyl)sulfonylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNDMNNJRUGQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Toluene 4 Sulfonyl Butylamine and Its Analogues

Established Synthetic Pathways to 4-(Toluene-4-sulfonyl)butylamine and Related Sulfonamide Butylamines

The formation of the sulfonamide bond is a cornerstone of synthesizing this compound. Several reliable methods have been developed to achieve this, ranging from classical condensation reactions to modern electrochemical and catalytic approaches.

Aminolysis and Condensation Reactions for Sulfonamide Formation

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine, a process known as aminolysis or condensation. rsc.orgwikipedia.org In the case of this compound, this involves the reaction of p-toluenesulfonyl chloride with butylamine (B146782). google.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction is as follows:

CH₃C₆H₄SO₂Cl + H₂N(CH₂)₃CH₃ → CH₃C₆H₄SO₂NH(CH₂)₃CH₃ + HCl

The resulting primary sulfonamides, if derived from primary amines, are acidic and can be purified through crystallization. wikipedia.org The reactivity of the amine is a critical factor; for instance, aniline (B41778) is less reactive than aliphatic amines. utdallas.edu To circumvent potential side reactions with highly reactive amines, protecting groups may be employed. utdallas.edu

Recent advancements have focused on developing more environmentally friendly and efficient condensation methods. For example, silica-supported P₂O₅ has been utilized as a green and inexpensive catalyst for the condensation of sulfonamides with aldehydes under solvent-free conditions. researchgate.net Another approach involves the use of crosslinked poly(4-vinylpyridine) as a catalyst and base, which simplifies the purification process as the polymer can be easily removed and reused. researchgate.net

Table 1: Examples of Aminolysis and Condensation Reactions for Sulfonamide Synthesis

| Sulfonyl Source | Amine | Catalyst/Base | Conditions | Product | Reference |

| p-Toluenesulfonyl chloride | Butylamine | Crosslinked poly(4-vinylpyridine) | Not specified | N-butyl-4-methylbenzenesulfonamide | researchgate.net |

| p-Toluenesulfonyl chloride | Ethylamine | Aqueous KOH | Shaken | N-ethyl-4-methylbenzenesulfonamide | vedantu.com |

| Benzenesulfonyl chloride | Various amines | Not specified | Not specified | N-substituted benzenesulfonamides | utdallas.edu |

| p-Toluenesulfonyl chloride | Methylamine | Sodium hydroxide | 80-90°C | N-methyl-p-toluenesulfonamide | orgsyn.org |

Electrochemical Approaches to Sulfonamide Synthesis Involving Amine and Thiol Feedstocks

Electrochemical methods offer a green and efficient alternative to traditional sulfonamide synthesis. nih.govacs.org These methods typically involve the oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. nih.govacs.org The process is rapid, often completed in minutes, and produces hydrogen as a benign byproduct. nih.govacs.org

The reaction proceeds through the anodic oxidation of a thiol to form a disulfide intermediate. Subsequently, the amine is oxidized to an aminium radical, which then reacts with the disulfide to form the sulfonamide. rsc.org This method exhibits a broad substrate scope and high functional group compatibility due to the mild reaction conditions. nih.govchemistryviews.org The reaction can be carried out in an electrochemical reactor using a mixture of acetonitrile (B52724) and dilute hydrochloric acid with an electrolyte like Me₄NBF₄. chemistryviews.orgtue.nl

Table 2: Key Features of Electrochemical Sulfonamide Synthesis

| Feature | Description | Reference |

| Reactants | Thiols and amines (or disulfides and amines) | nih.govchemistryviews.org |

| Driving Force | Electricity | nih.gov |

| Catalysts/Reagents | None required | nih.gov |

| Reaction Time | As short as 5 minutes | nih.gov |

| Byproduct | Hydrogen | nih.gov |

| Conditions | Mild, room temperature | tue.nl |

| Substrate Scope | Broad, including various functional groups | chemistryviews.org |

Palladium-Catalyzed Amination and Coupling Reactions for Butylamine Derivatization

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds and derivatizing amines. acs.org While typically applied to aryl halides, these methods can be adapted for the derivatization of butylamine scaffolds. Palladium catalysts facilitate the coupling of amines with various partners, including aryl halides and other electrophiles. acs.orgsigmaaldrich.com

The choice of ligand for the palladium catalyst is crucial for achieving high reactivity and broad substrate scope. acs.org For instance, third-generation ligands like P(tBu)₃ allow for reactions under milder conditions and with less reactive substrates. acs.org These reactions have been successfully used for the amination of a range of heterocyclic halides with various amines. acs.orgcapes.gov.br

In the context of butylamine derivatization, palladium catalysis can be employed to introduce aryl or other functional groups to the butylamine backbone before or after sulfonamide formation, offering a versatile route to a wide array of analogues. For example, palladium-catalyzed amination of chloromethylnaphthalene derivatives with various amines has been developed to produce naphthylamines in good yields. acs.org

Multi-Step Synthesis of Precursors and Derivatives of this compound

The synthesis of more complex derivatives of this compound often requires a multi-step approach. utdallas.eduresearchgate.net This allows for the sequential introduction of different functional groups and the construction of more elaborate molecular architectures. A common strategy involves the use of protecting groups to mask reactive functionalities during the synthesis, which are then removed in a final step. utdallas.edu

For instance, a synthesis might start with a protected amine, which then undergoes a series of reactions to build the desired carbon skeleton. The sulfonamide group can be introduced at an appropriate stage, followed by deprotection of the amine. utdallas.edu This approach provides greater control over the reaction sequence and minimizes the formation of unwanted side products. utdallas.edu

Multi-step syntheses are essential for creating libraries of related compounds for structure-activity relationship studies in drug discovery. researchgate.net Continuous-flow synthesis has also emerged as a powerful technique for multi-step processes, allowing for the efficient and safe production of complex molecules. tue.nl

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

Once the this compound core is synthesized, its functional groups can be further modified to create a diverse range of derivatives.

Nucleophilic Substitution Reactions Involving the Butylamine Moiety

The amine group of this compound, or more commonly the sulfonamide nitrogen after deprotonation, can act as a nucleophile in substitution reactions. These reactions allow for the introduction of various substituents onto the nitrogen atom.

The sulfonamide formed from a primary amine, such as butylamine, has an acidic proton on the nitrogen. wikipedia.org This proton can be removed by a base to generate a nucleophilic anion, which can then react with electrophiles. This approach is fundamental to many derivatization strategies.

Furthermore, nucleophilic aromatic substitution (SₙAr) reactions provide a pathway to modify the aromatic ring of the toluenesulfonyl group. nih.govyoutube.comnih.gov In SₙAr, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. youtube.comnih.gov While the toluene (B28343) ring in this compound is not strongly activated, under certain conditions or with appropriate modifications, this type of reaction could be employed for further derivatization.

Studies on the reaction of p-nitrophenyl triphenylmethanesulphenate with n-butylamine have shown that the reaction is second order in the nucleophile, indicating a specific mechanism of nucleophilic attack at the sulfur atom. rsc.org Such mechanistic understanding is crucial for designing effective derivatization strategies.

Alkylation and Acylation of the Amine Nitrogen in Sulfonamide Derivatives

The amine nitrogen of sulfonamide derivatives, including this compound, serves as a key site for synthetic modifications through alkylation and acylation reactions. These transformations are fundamental in diversifying the structure and properties of sulfonamides for various applications.

Alkylation: The N-alkylation of sulfonamides can be achieved through various methods. A common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. For instance, the synthesis of N-alkyl p-toluenesulfonamides has been demonstrated using primary amines and p-toluenesulfonyl chloride. researchgate.netgoogle.com Another method involves the direct reaction of anhydrous p-toluenesulfonic acid with primary amines, which can reduce the environmental impact compared to using p-toluenesulfonyl chloride. google.com The choice of solvent and catalyst can significantly influence the reaction's efficiency. For example, a convenient method for the synthesis of N-substituted sulfonamides utilizes crosslinked poly(4-vinylpyridine) as a catalyst and base, simplifying the purification process. researchgate.net

Acylation: Acylation of the amine nitrogen in sulfonamides introduces an acyl group, forming N-acylsulfonamides. This transformation is often carried out using acylating agents such as acyl chlorides or anhydrides under basic conditions. The Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, an analogue, demonstrates that the reaction conditions, particularly the choice of Lewis acid catalyst, can influence the regioselectivity of the acylation. nih.gov For example, using milder Lewis acids like SnCl₄ or ZnCl₂ can lead to acylation at the 2-position of the pyrrole (B145914) ring, while stronger acids like AlCl₃ can result in a mixture of 2- and 3-acyl products. nih.gov The synthesis of N-acylsulfonamides is significant as this structural motif is present in many bioactive molecules. dergipark.org.tr

The following table provides examples of reaction conditions for the alkylation and acylation of sulfonamide derivatives.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Product | Reference |

| Alkylation | p-Toluenesulfonyl chloride, Primary amine | Crosslinked poly(4-vinylpyridine) | Dichloromethane | N-Alkyl-p-toluenesulfonamide | researchgate.net |

| Alkylation | Anhydrous p-toluenesulfonic acid, Primary amine | Solid super-strong acid | Dichloromethane | N-Alkyl-p-toluenesulfonamide | google.com |

| Acylation | N-p-Toluenesulfonylpyrrole, 1-Naphthoyl chloride | AlCl₃ | Dichloromethane | N-p-Toluenesulfonyl-3-(1-naphthoyl)pyrrole and N-p-toluenesulfonyl-2-(1-naphthoyl)pyrrole | nih.gov |

| Acylation | N-Benzenesulfonylpyrrole, Acyl halide | SnCl₄, ZnCl₂, or BF₃·OEt₂ | Not Specified | 2-Acyl-N-benzenesulfonylpyrrole | nih.gov |

| Acylation | Chloramine-T, Acetyl chloride | OsO₄ | Not Specified | N-acetyl-4-methyl-benzenesulfonamide | dergipark.org.tr |

Modifications and Substituent Effects on the Toluenesulfonyl Group

The toluenesulfonyl group, often referred to as a tosyl group (Ts), is a versatile functional group in organic synthesis, primarily utilized as a protecting group for amines and a good leaving group in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com Modifications to this group or understanding the effects of its substituents can significantly impact the reactivity of the parent molecule.

The tosyl group enhances the leaving group ability of alcohols by converting them into tosylates, which are readily displaced by nucleophiles in S_N2 reactions. masterorganicchemistry.comlibretexts.org This transformation proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org

The electronic properties of substituents on the aromatic ring of the toluenesulfonyl group can influence the reactivity of the sulfonamide. Electron-donating groups on the aromatic ring can affect the bond cleavage and formation during reactions. For example, in the reaction of benzyl (B1604629) halides with anilines, electron-donating substituents on the nucleophile (aniline) increase the reaction rate. researchgate.net Conversely, the reactivity of the tosyl group itself can be modulated. For instance, triflate esters, which have a trifluoromethyl group instead of a tolyl group, are significantly more reactive than tosylates due to the superior leaving group ability of the triflate anion. masterorganicchemistry.com

The toluenesulfonyl group can also be cleaved under specific conditions to deprotect the amine. This can be achieved using reductive conditions or strongly acidic conditions. wikipedia.org For instance, a near-stoichiometric amount of trifluoromethanesulfonic acid can deprotect various neutral or electron-deficient N-arylsulfonamides. organic-chemistry.org

The table below summarizes the effect of modifications and substituents on the toluenesulfonyl group.

| Modification/Substituent | Effect | Application | Reference |

| Conversion of alcohol to tosylate | Creates a good leaving group | Nucleophilic substitution reactions | masterorganicchemistry.comlibretexts.org |

| Electron-donating substituents on the aromatic ring | Can increase reaction rates in certain nucleophilic substitutions | Fine-tuning reactivity | researchgate.net |

| Replacement of tolyl with trifluoromethyl (triflate) | Creates a superior leaving group | Highly reactive substitution reactions | masterorganicchemistry.com |

| Cleavage of the tosyl group | Deprotection of the amine | Synthetic strategy | wikipedia.orgorganic-chemistry.org |

Mechanistic Investigations of Chemical Reactions Involving this compound and its Analogs

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamic parameters provides crucial insights into the mechanisms of chemical reactions involving sulfonamides. Thermodynamic analysis of the solubility of sulfonamides like sulfadiazine (B1682646) in various solvent mixtures has been conducted to understand the solution process. mdpi.com Such studies determine thermodynamic functions like Gibbs energy, enthalpy, and entropy of solution, which reveal the nature of solute-solvent and solvent-solvent interactions. For instance, an endothermic dissolution process indicates that solubility increases with temperature. mdpi.com

Kinetic studies are essential for understanding reaction rates and the factors that influence them. For example, the reaction rates of benzyl halides with substituted anilines have been measured, showing that the rate is influenced by the electronic properties of substituents on both the nucleophile and the substrate. researchgate.net Such studies often involve determining the order of the reaction and the rate constants.

Thermodynamic and kinetic data for various sulfonamide reactions are summarized in the table below.

| Reaction/Process | Measured Parameters | Key Findings | Reference |

| Solubility of sulfadiazine in acetonitrile + 1-propanol (B7761284) mixtures | Mole fraction solubility, Gibbs energy, enthalpy, and entropy of solution | Endothermic dissolution process; solution Gibbs energy decreases with increasing acetonitrile concentration. | mdpi.com |

| Reaction of benzyl halides with substituted anilines | Second-order rate constants | Reactivity order is I > Br > Cl for the leaving group; electron-donating substituents on the nucleophile increase the rate. | researchgate.net |

| Sublimation of sulfonamides | Temperature dependence of vapor pressure, sublimation enthalpy, and entropy | Correlation found between sublimation Gibbs energies and melting points. | nih.govresearchgate.net |

Role of Lewis Acids and Radical Intermediates in Transformations

Lewis acids play a significant catalytic role in a variety of transformations involving sulfonamides. They can activate sulfonyl fluorides towards nucleophilic attack by amines, facilitating the synthesis of sulfonamides under mild conditions. nih.gov For example, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid catalyst for this purpose. nih.govacs.orgorganic-chemistry.org The mechanism is proposed to involve the formation of a Lewis acid/base adduct with the sulfonyl oxygens or the fluorine atom, thereby activating the sulfonyl fluoride (B91410). nih.gov The choice of Lewis acid and its solubility can have a marked effect on the reaction yield. nih.gov

Radical intermediates are also pivotal in certain sulfonamide reactions. For instance, radical cyclizations of ene sulfonamides can lead to the formation of polycyclic imines through the elimination of a sulfonyl radical. nih.gov The mechanism involves the generation of an α-sulfonamidoyl radical, which then undergoes β-fragmentation to release the sulfonyl radical and form an imine. nih.gov Furthermore, sulfonyl radical intermediates can be generated via photocatalytic methods from sulfonamides, enabling their use in late-stage functionalization reactions such as the hydrosulfonylation of alkenes. acs.org

The table below highlights the role of Lewis acids and radical intermediates in specific sulfonamide transformations.

| Transformation | Role of Lewis Acid/Radical Intermediate | Example Catalyst/Initiator | Product Type | Reference |

| Sulfonamide synthesis from sulfonyl fluorides and amines | Lewis acid activates the sulfonyl fluoride. | Ca(NTf₂)₂ | Sulfonamides | nih.govacs.orgorganic-chemistry.org |

| Radical cyclization of ene sulfonamides | Formation and elimination of a sulfonyl radical. | Tributyltin hydride | Polycyclic imines | nih.gov |

| Late-stage functionalization of sulfonamides | Photocatalytic generation of sulfonyl radical intermediates. | Organo-photocatalyst | Complex sulfones | acs.org |

| Construction of spiro[indene-benzosultam]s | Lewis acid catalyzed cascade reaction. | Not specified | Spiro[indene-benzosultam]s | nih.gov |

Solvent Effects and Reaction Condition Optimization in Sulfonamide Chemistry

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in sulfonamide synthesis and transformations. The solvent can significantly influence reaction rates and even the course of a reaction by affecting the solubility of reactants and stabilizing transition states. For example, in the synthesis of magnetic molecularly imprinted polymers for sulfonamide detection, solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), and ethanol (B145695) were found to be suitable, while acetonitrile and acetone (B3395972) did not lead to significant product formation. nih.gov

Optimization of reaction conditions such as temperature, reaction time, and reactant stoichiometry is a common practice to improve reaction outcomes. For the synthesis of primary sulfonamides, it was found that conducting the reaction at -78 °C with one equivalent of the organometallic reagent was optimal. acs.org In the synthesis of sulfondiimidamides, the reaction conditions were optimized by treating a sulfinamidine with a slight excess of amine and using 1.5 equivalents of PhI(OAc)₂ in toluene at ambient temperature. acs.org

The following table presents examples of how solvent effects and reaction condition optimization have been applied in sulfonamide chemistry.

| Reaction | Optimized Parameter(s) | Optimal Condition(s) | Effect on Outcome | Reference |

| Synthesis of magnetic molecularly imprinted polymers | Solvent | DMSO, DMF, ethanol | Successful polymerization | nih.gov |

| Synthesis of primary sulfonamides | Temperature, reactant stoichiometry | -78 °C, 1 equiv. of organometallic reagent | Higher yield | acs.org |

| Synthesis of sulfondiimidamides | Reactant stoichiometry, solvent, temperature | 1.5 equiv. PhI(OAc)₂, toluene, ambient temperature | Excellent yield (93%) | acs.org |

| Amination of sodium sulfinates | Solvent | Ethyl acetate | 20% yield of sulfonamide | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Toluene 4 Sulfonyl Butylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool, offering profound insights into molecular structure through the analysis of chemical shifts, coupling constants, and signal multiplicities. nih.gov It is instrumental in delineating the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural organic chemistry. In the ¹H NMR spectrum of 4-(Toluene-4-sulfonyl)butylamine, distinct signals corresponding to the aromatic protons of the toluene (B28343) ring, the methylene (B1212753) protons of the butyl chain, the amine protons, and the methyl protons of the tosyl group are observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically resonate in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the nitrogen and the sulfonyl group will also be shifted downfield due to the electronegativity of these atoms.

Similarly, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, minimizing signal overlap. libretexts.org Key signals include those for the aromatic carbons, the four distinct carbons of the butyl chain, and the methyl carbon of the tosyl group. The carbonyl carbon of a derivative, if present, would appear significantly downfield (170-220 ppm). libretexts.org To simplify the spectra and avoid complex splitting patterns caused by carbon-proton coupling, ¹³C NMR spectra are often acquired using broadband proton decoupling, resulting in a spectrum of singlets. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂) | ~7.7 | ~129 |

| Aromatic CH (meta to SO₂) | ~7.3 | ~127 |

| NH ₂ | Variable | - |

| CH ₂-NH₂ | ~2.8 | ~42 |

| CH ₂-CH₂NH₂ | ~1.6 | ~30 |

| SO₂-CH ₂ | ~3.0 | ~50 |

| SO₂-CH₂-CH ₂ | ~1.8 | ~25 |

| Ar-C (ipso) | - | ~143 |

| Ar-C (para to SO₂) | - | ~135 |

| Ar-CH ₃ | ~2.4 | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency axes, revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent methylene protons of the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is invaluable for unambiguously assigning the proton and carbon signals of the butyl chain.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational bands would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

S=O stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

C-N stretching: Found in the 1250-1020 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring.

Table 2: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Asymmetric S=O Stretch | 1350 - 1300 |

| Symmetric S=O Stretch | 1160 - 1120 |

| C-N Stretch | 1250 - 1020 |

| Aromatic C=C Stretch | 1600 - 1450 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov It measures the inelastic scattering of laser light, providing information about molecular vibrations. spectroscopyonline.comresearchgate.net While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, the S=O and aromatic ring vibrations are often strong in the Raman spectrum. nih.gov The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural information of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In addition to the molecular ion, a series of fragment ions would be observed, which arise from the cleavage of specific bonds within the molecule. Common fragmentation pathways for this compound would include:

Cleavage of the C-S bond: This would lead to the formation of a toluenesulfonyl cation (m/z 155) and a butylamine (B146782) radical cation.

Cleavage of the C-C bonds in the butyl chain: This would result in a series of fragment ions with decreasing mass.

Loss of the butylamine group: This would generate a fragment corresponding to the toluenesulfonyl moiety.

The precise mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which allows for the confirmation of the molecular formula.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z |

| [M]⁺ (Molecular Ion) | 229 |

| [CH₃C₆H₄SO₂]⁺ | 155 |

| [C₄H₁₀N]⁺ | 72 |

| [M - C₄H₁₀N]⁺ | 157 |

Note: The observed fragments and their relative intensities can vary depending on the ionization method used.

X-ray Crystallography for Solid-State Structural Characterization and Conformational Insights

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering critical insights into the molecular conformation and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as N-allyl-4-methylbenzenesulfonamide, provides a robust framework for understanding its likely solid-state conformation and structural parameters.

Detailed crystallographic studies on derivatives of p-toluenesulfonamide (B41071) reveal consistent patterns in their molecular geometry and packing motifs. These studies are crucial for building a comprehensive understanding of the structural chemistry of this class of compounds.

Detailed Research Findings from a Structural Analog: N-allyl-4-methylbenzenesulfonamide

A pertinent example for the structural elucidation of this compound is the crystal structure of N-allyl-4-methylbenzenesulfonamide (C₁₀H₁₃NO₂S), which was synthesized and characterized by Patel and colleagues in 2018. nih.gov The study of this analog, where the butyl group is replaced by an allyl group, offers significant insights into the conformational preferences of the sulfonamide moiety and the nature of intermolecular interactions.

The key crystallographic data for N-allyl-4-methylbenzenesulfonamide are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3323 (8) |

| b (Å) | 10.6139 (8) |

| c (Å) | 10.1287 (8) |

| α (°) | 90 |

| β (°) | 104.341 (3) |

| γ (°) | 90 |

| Volume (ų) | 1074.32 (14) |

| Z | 4 |

Data sourced from Patel et al., 2018. nih.gov

The sulfonamide group in N-allyl-4-methylbenzenesulfonamide exhibits characteristic bond lengths and angles. The S=O bond lengths are approximately 1.428 Å and 1.435 Å, and the S-N bond length is about 1.617 Å. nih.gov A critical conformational feature is the torsion angle, which describes the rotation around a specific bond. For the C-N-S-C backbone, the torsion angle is reported to be -61.0(2)°. nih.gov This gauche conformation is a common feature in related sulfonamide structures.

In the crystal lattice, molecules of N-allyl-4-methylbenzenesulfonamide form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the sulfonamide groups. nih.gov These dimers are further organized into ribbons along the c-axis, stabilized by offset π–π stacking interactions between the phenyl rings of adjacent molecules. nih.gov

Conformational Insights for this compound

Based on the structure of its allyl analog, the butyl chain in this compound is expected to adopt a staggered conformation to minimize steric hindrance. The rotation around the C-C single bonds of the butyl group will lead to various conformers, with the anti-periplanar arrangement being the most stable. The conformation around the N-S bond is also anticipated to be staggered.

The table below presents selected bond lengths and angles for N-allyl-4-methylbenzenesulfonamide, which can be considered representative for the corresponding bonds in this compound.

| Bond/Angle | Value |

| S1=O1 (Å) | 1.4353 (17) |

| S1=O2 (Å) | 1.4282 (17) |

| S1-N1 (Å) | 1.617 (2) |

| S1-C4 (Å) | 1.758 (3) |

| O1-S1-O2 (°) | 118.87 (11) |

| C1-N1-S1-C4 (°) | -61.0 (2) |

Data sourced from Patel et al., 2018. nih.gov

It is important to note that while the electronic and steric properties of the allyl and butyl groups differ, the fundamental structural features of the tosyl-amide core are expected to be largely conserved. The additional degrees of freedom in the butyl chain of this compound may allow for a greater variety of conformations in solution, but in the solid state, a well-defined, energetically favorable conformation stabilized by intermolecular forces would be expected.

Theoretical and Computational Chemistry Studies of 4 Toluene 4 Sulfonyl Butylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For 4-(Toluene-4-sulfonyl)butylamine, this would involve complex calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Such data is crucial for understanding the molecule's shape and stability. However, specific optimized geometric parameters and energy values for this compound are not available in the current body of scientific literature.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, provide a highly accurate means of predicting various electronic properties. These can include dipole moments, polarizability, and the simulation of spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra. A dedicated ab initio study on this compound would offer valuable insights into its electronic nature and how it interacts with electromagnetic radiation, but such a study has yet to be published.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. While the principles of HOMO-LUMO analysis are well-established, the specific energy values and orbital distributions for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule. It provides a detailed picture of charge distribution, hybridization, and the delocalization of electron density, which are crucial for understanding bonding and stability. An NBO analysis of this compound would reveal the nature of the intramolecular forces and charge transfer interactions, but this specific analysis is not available in the literature.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Similarly, Fukui function analysis provides a quantitative measure of the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. Both MEP and Fukui function analyses are powerful tools for predicting how a molecule will interact with other chemical species. Unfortunately, no such studies have been conducted and published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its different possible shapes (conformational landscape) and how it interacts with other molecules, such as solvents or biological macromolecules. This information is critical for understanding its behavior in various environments. As with the other computational methods, there are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predicting Biological and Physicochemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. researchgate.netwikipedia.org These models are instrumental in modern drug discovery and materials science for predicting the behavior of novel compounds. nih.govresearchgate.net For this compound, QSAR and QSPR studies can provide valuable insights into its potential as a bioactive agent or its behavior in various chemical environments.

A typical QSAR/QSPR study involves the calculation of a wide array of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that links these descriptors to an observed activity or property. nih.gov

While specific QSAR or QSPR studies on this compound are not extensively reported in the public domain, we can conceptualize a hypothetical QSAR study for a series of its derivatives against a particular biological target. The goal would be to identify the key structural features that govern the biological activity. A variety of molecular descriptors would be calculated, including:

Topological descriptors: These describe the atomic connectivity in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these include parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net

Electronic descriptors: These describe the distribution of charge in the molecule, such as partial charges on atoms or the Hammett constant for substituents on the aromatic ring. nih.gov

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. sigmaaldrich.com

The resulting QSAR model would be represented by an equation that could be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability is a cornerstone of rational drug design.

Similarly, a QSPR model could be developed to predict a key physicochemical property, such as aqueous solubility. For a series of related sulfonamides, descriptors such as molecular weight, surface area, and polarizability could be correlated with their experimentally determined solubilities. nih.gov

Table 1: Hypothetical QSAR Descriptors and Their Correlation with Biological Activity for a Series of this compound Derivatives

| Descriptor | Description | Correlation with Activity |

| logP | Octanol-water partition coefficient | Positive |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative |

| Molecular Weight | Total mass of the molecule | Negative |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Positive |

This table is illustrative and based on general principles of QSAR. The correlations are hypothetical and would need to be determined through a specific study.

Computational Elucidation of Reaction Mechanisms and Transition States in this compound Transformations

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. researchgate.net For this compound, computational studies can elucidate the pathways of its synthesis and subsequent transformations. The tosyl group is well-known as an excellent leaving group in nucleophilic substitution reactions, a property that can be exploited in organic synthesis. wikipedia.orgmasterorganicchemistry.com

A common reaction involving a compound like this compound would be the nucleophilic substitution at the carbon atom adjacent to the sulfonyl group. However, the primary amine group within the molecule itself can act as an internal nucleophile, potentially leading to cyclization reactions. Computational methods, particularly density functional theory (DFT), can be employed to model these reaction pathways.

For instance, a theoretical study could investigate the intramolecular cyclization of this compound to form a cyclic sulfonamide. The calculations would involve:

Geometry Optimization: The three-dimensional structures of the reactant, any intermediates, the transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state).

The activation energy provides crucial information about the feasibility of the reaction under certain conditions. A lower activation energy indicates a faster reaction rate. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering a deeper understanding of the reaction mechanism.

Table 2: Hypothetical Calculated Energies for the Intramolecular Cyclization of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.3 |

| Product (Cyclic Sulfonamide) | -10.8 |

This table presents hypothetical energy values for an illustrative reaction. Actual values would be obtained from specific quantum chemical calculations.

Furthermore, computational studies can explore the effect of different solvents on the reaction mechanism and energetics, providing a more complete picture of the transformation. researchgate.net By comparing the activation energies for different potential reaction pathways, chemists can predict the most likely outcome of a reaction and design experiments accordingly.

Exploration of Biological and Chemical Biology Applications of 4 Toluene 4 Sulfonyl Butylamine and Its Analogues

Design and Synthesis of Chemical Probes Incorporating the Sulfonylbutylamine Motif

The sulfonyl group, particularly when part of a larger scaffold like sulfonylbutylamine, offers a reactive handle that can be exploited for the creation of chemical probes. These probes are instrumental in identifying and characterizing protein function and activity directly within complex biological environments.

Covalent chemical probes are small molecules designed to form a stable, covalent bond with a specific target protein, often at a functionally important amino acid residue. nih.gov This irreversible binding can lead to high potency and prolonged target engagement, making these probes powerful tools for validating potential drug targets. blogspot.com The design of such probes often involves an electrophilic "warhead" that reacts with a nucleophilic amino acid on the target protein. blogspot.com

While the sulfonylbutylamine moiety itself is not a classic electrophilic warhead, its scaffold can be readily functionalized to include one. For instance, the amine group of 4-(toluene-4-sulfonyl)butylamine can be used as a synthetic handle to attach various reactive groups. The design of these probes is a key aspect of their utility, often comprising three parts: a warhead, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and analysis. nih.gov Recent advancements have focused on creating probes with improved cell membrane permeability and stability for use in living cells. nih.gov The development of covalent probes targeting residues like lysine (B10760008) and tyrosine, in addition to the more commonly targeted cysteine, has expanded the scope of proteins that can be studied. blogspot.comucsf.edu

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of entire enzyme families in native biological systems. nih.govnih.gov ABPP probes are designed to react with the active sites of specific proteins, allowing for their selective labeling and subsequent identification. nih.gov This technique provides a direct measure of protein activity, which can be more informative than simply measuring protein expression levels. youtube.com

Sulfonyl-containing electrophiles, such as sulfonyl fluorides (R-SO₂F), have proven to be effective warheads in ABPP. nih.govnih.gov These groups are relatively stable in aqueous environments but can react with nucleophilic residues in protein active sites, including serine, threonine, tyrosine, and lysine. ucsf.edunih.gov The reactivity of these probes can be fine-tuned by altering the substituents on the sulfonyl-containing scaffold. The general workflow for ABPP involves treating a biological sample (like cell lysates or even live cells) with the probe, followed by detection and identification of the labeled proteins, often using mass spectrometry. researchgate.net

Table 1: Common Electrophilic Warheads Used in ABPP Probes

| Warhead Class | Reactive Towards | Reference |

| Fluorophosphonates | Serine Hydrolases | nih.gov |

| Sulfonyl Fluorides | Serine, Threonine, Tyrosine, Lysine | ucsf.edunih.gov |

| Epoxides | Nucleophilic groups in enzyme active sites | nih.gov |

| Michael Acceptors | Cysteine | nih.gov |

| β-Lactones/Lactams | Serine | nih.gov |

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) and Sulfur(VI)-Triazole Exchange (SuTEx) are powerful click chemistry reactions that have been adapted for bioconjugation and the development of chemical probes. nih.govresearchgate.net These reactions rely on the high reactivity and selectivity of the sulfur(VI) fluoride or triazole hub.

SuFEx chemistry utilizes sulfonyl fluorides (R-SO₂F) and arylfluorosulfates, which exhibit a unique balance of stability and reactivity under physiological conditions, making them excellent candidates for covalent protein inhibitors and biological probes. nih.gov

SuTEx chemistry is a more recent development that employs sulfonyl-triazoles as electrophiles. researchgate.netnih.gov In this reaction, the triazole acts as an efficient leaving group, facilitating a nucleophilic substitution reaction with protein residues, particularly tyrosine and lysine. researchgate.netresearchgate.net A key advantage of SuTEx is the ability to tune the reactivity of the electrophile by modifying the triazole leaving group. researchgate.netnih.gov This tunability allows for the development of highly specific probes for studying protein function in complex biological systems. researchgate.netnih.gov Probes developed using SuTEx chemistry often include an alkyne handle, which allows for the subsequent attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), another click chemistry reaction. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (Pre-clinical Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective molecules.

The sulfonamide group is a key functional group in a wide array of therapeutic agents and is a common starting point for ligand design. youtube.com SAR studies on sulfonamides focus on several key structural features:

The N1-substituent: Substitution on the sulfonamide nitrogen (N1) is a critical determinant of activity. youtube.com Introducing heterocyclic rings at this position often leads to highly potent derivatives. youtube.com The nature of this substituent can also be tuned to achieve an optimal pKa (typically between 6.6 and 7.4), which enhances therapeutic activity by ensuring the molecule is in its active, ionized form at physiological pH. youtube.comyoutube.comslideshare.net

The Aromatic Ring: The benzene (B151609) ring is generally considered essential for the activity of many sulfonamide-based compounds. youtube.comslideshare.net Substitutions on this ring or its replacement with other ring systems often decrease or eliminate biological activity. youtube.comslideshare.net

The N4-amino group: For many antibacterial sulfonamides, a free amino group at the para-position (N4) is crucial for activity, as it mimics the structure of para-aminobenzoic acid (PABA). youtube.comslideshare.net

Rational design strategies often employ computational methods like molecular docking to predict how a ligand will bind to its target protein. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and π-π stacking, and to design modifications that enhance binding affinity. nih.gov

Table 2: Key SAR Principles for Sulfonamide-Containing Ligands

| Structural Feature | General SAR Observation | References |

| N1-Sulfonamide Nitrogen | Mono-substitution, particularly with electron-withdrawing heterocyclic rings, often increases potency. | youtube.com, youtube.com |

| Aromatic Ring | The unsubstituted phenyl ring is often essential; substitutions typically decrease activity. | slideshare.net, youtube.com |

| Sulfonamide Group | Must be directly attached to the aromatic ring. | slideshare.net, youtube.com |

| para-Amino Group (N4) | A free amino group is often required for antibacterial activity; can be modified to create prodrugs. | youtube.com, youtube.com |

The this compound scaffold provides a versatile framework for building ligands with specific molecular recognition properties. The different components of this scaffold each play a role in how the molecule interacts with a biological target:

Toluene (B28343) Group: This aromatic group can participate in hydrophobic and π-π stacking interactions within a protein's binding pocket. nih.gov

Sulfonyl Group: The sulfonamide portion can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its target. nih.gov

Butylamine (B146782) Chain: This flexible alkyl chain provides conformational freedom, allowing the ligand to adopt an optimal orientation within the binding site. The length and nature of this linker can be critical for positioning the pharmacophoric elements correctly. The terminal amine group can act as a hydrogen bond donor or be a site for further functionalization to improve properties or add reporter tags.

By systematically modifying these components, researchers can fine-tune the binding affinity and selectivity of a ligand for its target. For example, in the design of minimalist DNA-binding proteins, researchers have shown that even with a simplified scaffold, maintaining key interactions can preserve binding affinity and specificity. nih.gov The sulfonylbutylamine scaffold offers a similar platform for exploring these fundamental principles of molecular recognition.

Investigation of Specific Residue Reactivity (e.g., Cysteine, Lysine, Tyrosine) with Sulfonyl Groups in Proteins

The sulfonyl functional group, particularly in the form of sulfonyl fluorides (SFs), has emerged as a "privileged" reactive moiety or "warhead" in chemical biology and drug discovery. nih.govrsc.org This is due to its advantageous balance of stability in aqueous environments and its capacity to react with a variety of nucleophilic amino acid residues within proteins. nih.govmdpi.com This reactivity is not indiscriminate; it is often context-specific, depending on the protein's local microenvironment, which can enhance the nucleophilicity of a particular residue. nih.gov The primary amino acid targets for sulfonyl-based electrophiles include serine, threonine, cysteine, lysine, and tyrosine. nih.govjenabioscience.comsigmaaldrich.com

Cysteine Reactivity: The thiol side chain of cysteine is a strong nucleophile, making it a frequent target for covalent modifiers. acs.org Heteroaryl sulfones, such as 2-sulfonylpyrimidines and 2-sulfonylpyridines, have been developed as effective reagents for the metal-free S-arylation of cysteine residues under mild, biocompatible conditions. acs.orgacs.org The reactivity of these compounds can be tuned by modifying the heterocyclic core and the sulfonyl leaving group, allowing for the selective targeting of the most reactive cysteines on a protein's surface without compromising the protein's stability. acs.orgacs.org For instance, studies on 2-sulfonylpyrimidines have demonstrated their ability to react rapidly and form stable conjugates with cysteine at neutral pH, with some derivatives being among the fastest cysteine-arylating agents known. acs.org

Lysine Reactivity: The ε-amino group of lysine is another key nucleophilic target for sulfonyl-containing probes. nih.govnih.gov The reactivity of lysine can be significantly enhanced when its pKa is lowered from its typical value of ~10.4 to a more physiological pH, often due to its specific location within a protein's structure, such as being buried in a hydrophobic pocket. nih.gov A classic example is 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA), an ATP analogue that was instrumental in identifying nucleophilic residues in ATP-binding sites. rsc.org Peptide mapping studies revealed that FSBA covalently modifies the ε-amino group of a conserved lysine residue within the kinase ATP-binding site. rsc.org More recently, aryl-fluoro sulfates and N-acyl-N-aryl sulfonamides have been identified as effective electrophilic warheads for forming covalent bonds with lysine residues, expanding the toolkit for creating targeted covalent inhibitors. nih.govresearchgate.netbohrium.com

Tyrosine Reactivity: Tyrosine, with its phenolic side chain, is also a viable target for sulfonyl-based probes, an application that has significantly expanded the scope of covalent labeling. nih.govnih.gov The development of sulfonyl fluoride probes has enabled the first rational targeting of specific tyrosine residues in a protein's active site. nih.gov A notable advancement in this area is the development of sulfur-triazole exchange (SuTEx) chemistry. This platform provides sulfonyl-based probes with enhanced reactivity and significantly improved chemoselectivity for tyrosine over other nucleophilic residues like lysine, enabling the investigation of thousands of tyrosine sites in complex biological systems like cell lysates and live cells. nih.gov Aryl-fluoro sulfates have also demonstrated efficacy in forming covalent adducts with tyrosine, further highlighting the versatility of sulfonyl-based chemistry for targeting this residue. nih.gov

| Residue | Reactive Sulfonyl-Based Group | Key Findings | Citation |

|---|---|---|---|

| Cysteine | 2-Sulfonylpyrimidines, 2-Sulfonylpyridines | Enable rapid, selective, and stable metal-free S-arylation of reactive cysteine residues under biocompatible conditions. | acs.orgacs.org |

| Lysine | Sulfonyl Fluorides (e.g., FSBA), Aryl-fluoro Sulfates, N-acyl-N-aryl Sulfonamides | Covalently modify the ε-amino group of lysine, particularly conserved lysines in ATP-binding sites. Effective for designing covalent inhibitors. | rsc.orgnih.govresearchgate.netbohrium.com |

| Tyrosine | Sulfonyl Fluorides, Sulfur-Triazole Exchange (SuTEx) Probes, Aryl-fluoro Sulfates | Allow for the rational and selective targeting of tyrosine residues. SuTEx chemistry, in particular, offers enhanced chemoselectivity for tyrosine. | nih.govnih.govnih.gov |

Pre-clinical Drug Discovery and Lead Optimization Pathways (Excluding Clinical Data)

The sulfonamide scaffold is a cornerstone of medicinal chemistry, extending far beyond its original role as an antibacterial agent. nih.govsciepub.com Its versatility has led to its incorporation into drugs for a wide array of diseases. nih.govresearchgate.net The pre-clinical discovery process for sulfonamide derivatives involves a multi-faceted approach, from identifying novel biological targets to optimizing lead compounds through sophisticated chemical strategies.

Identification and Validation of Molecular Biological Targets for Sulfonamide Derivatives

The journey of sulfonamides began with the identification of a key bacterial enzyme as their molecular target. wikipedia.orgicdst.org

Dihydropteroate (B1496061) Synthase (DHPS): The archetypal target for antibacterial sulfonamides is DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govyoutube.com Sulfonamides act as structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA), competitively inhibiting the enzyme and thereby halting bacterial growth. wikipedia.orgdrugbank.comyoutube.com Resistance can emerge through mutations in the bacterial folP gene (encoding DHPS) or the acquisition of sul genes, which code for sulfa-insensitive DHPS enzymes. nih.gov

Carbonic Anhydrases (CAs): Sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes. nih.gov This inhibitory action is the basis for their use as diuretics and for treating glaucoma. nih.govresearchgate.net The discovery of numerous CA isoforms has opened avenues for designing isoform-selective inhibitors for various therapeutic applications, including anticancer agents like the clinical candidate SLC-0111. nih.gov

Central Nervous System (CNS) Targets: The structural versatility of arylsulfonamides makes them valuable motifs in the discovery of novel agents for treating CNS disorders. nih.gov They have been developed as inhibitors of enzymes and ion channels, as well as ligands for various receptors within the CNS. nih.gov

Anticancer Targets: Beyond carbonic anhydrase inhibition, sulfonamide derivatives have been investigated against other cancer-related targets. For example, acridine/sulfonamide hybrids have been evaluated as inhibitors of topoisomerases I and II, critical enzymes for DNA replication in cancer cells. nih.gov Additionally, certain low-molecular-weight sulfonamides, such as p-toluenesulfonamide (B41071), have been shown to induce tumor cell death by disrupting lysosomal membranes. nih.gov

Application of Structural Simplification and Bioisosteric Replacement in Lead Series

Once a lead compound is identified, medicinal chemists employ various strategies to optimize its pharmacological and pharmacokinetic properties. Bioisosterism and structural simplification are central to this process. patsnap.comsci-hub.se

Bioisosterism is the strategic replacement of a functional group within a lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. patsnap.comzu.ac.ae

Amide and Carboxylic Acid Bioisosteres: The sulfonamide group is a well-known non-classical bioisostere of the carboxylic acid and amide functionalities. zu.ac.aenih.gov This replacement can alter acidity, hydrogen bonding capacity, and lipophilicity, sometimes leading to significantly improved biological activity. zu.ac.ae For example, replacing a carboxylic acid with a sulfonamide group in certain angiotensin II receptor antagonists was found to increase efficacy threefold. zu.ac.ae

Other Replacements: The chemical space for bioisosteric replacement is vast. Ureas, thioamides, esters, and triazoles are among the other groups used to replace the amide bond in lead series to modulate activity. nih.gov Conversely, the sulfonamide group itself can be replaced. For instance, a gem-dimethylsulphone group has been successfully used as a sulfonamide bioisostere. cambridgemedchemconsulting.com

Structural Simplification involves systematically removing or simplifying parts of a complex molecule to identify the core structural requirements for activity (the pharmacophore) and to improve properties like solubility and synthetic accessibility. A study on phenanthrene-based antitumor agents showed that replacing a simple methanesulfonamide (B31651) group with bulkier sulfonamides (e.g., isopropylsulfonamide) led to a substantial decrease in potency, indicating that less complex substituents were favored at that position. acs.org

| Original Group | Bioisosteric Replacement | Potential Impact | Citation |

|---|---|---|---|

| Carboxylic Acid / Amide | Sulfonamide | Increases hydrophobicity and solubility; mimics tetrahedral transition states. | zu.ac.aenih.gov |

| Amide | Urea | Lengthens distance between moieties while maintaining planar geometry. | nih.gov |

| Amide | Ester / Thioamide | Alters hydrogen bonding capacity and lipophilicity. | nih.gov |

| Sulfonamide | gem-Dimethylsulphone | Serves as a non-acidic, non-hydrogen bond donating replacement. | cambridgemedchemconsulting.com |

Mechanistic Insights into Cellular and Biochemical Interactions (e.g., enzyme inhibition, protein degradation)

Understanding how a compound exerts its effects at a molecular and cellular level is crucial for drug development. For sulfonamide derivatives, several mechanisms of action have been elucidated.

Enzyme Inhibition: The most well-documented mechanism is enzyme inhibition.

Competitive Inhibition: As discussed, antibacterial sulfonamides competitively inhibit DHPS, blocking the metabolic pathway for folate synthesis in bacteria. nih.govyoutube.comyoutube.com This action is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells. wikipedia.org

Non-competitive/Allosteric Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases. nih.govresearchgate.net Their binding to the zinc ion in the enzyme's active site is a cornerstone of their inhibitory effect.

Protein Degradation: While not a classical mechanism for sulfonamides, the principles of modern drug discovery are being applied to this scaffold. The development of Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of specific proteins, has been linked with sulfonyl exchange chemistry, suggesting a potential future application for sulfonamide derivatives in this modality. researchgate.net

Disruption of Cellular Organelles: An alternative mechanism has been observed for p-toluenesulfonamide, which shows antineoplastic activity by increasing the permeability of the lysosomal membrane. nih.gov This leads to the release of enzymes like cathepsin B into the cytoplasm, which in turn activates apoptotic (cell death) pathways. nih.gov

In Vitro and In Silico Screening Approaches for Compound Discovery

The discovery of novel bioactive compounds relies heavily on screening large libraries of chemicals. Modern approaches combine computational and experimental methods to increase efficiency and success rates. techniques-ingenieur.frnih.gov

In Vitro Screening: This involves testing compounds directly against biological targets in a controlled laboratory setting.

Cell-based Assays: The cytotoxic (cell-killing) effects of new sulfonamide derivatives are frequently evaluated against panels of human cancer cell lines, such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.gov The concentration of a compound that causes 50% inhibition of cell growth (IC₅₀) is a standard measure of its potency. researchgate.net

Biochemical Assays: These assays measure the direct effect of a compound on a purified molecular target, such as an enzyme. For example, the inhibitory potency of novel sulfonamides against specific carbonic anhydrase isoforms or topoisomerases is determined using biochemical assays, yielding IC₅₀ values for target engagement. researchgate.netnih.gov

In Silico Screening: Also known as virtual screening, this approach uses computer models to predict how compounds will interact with a biological target, allowing researchers to prioritize which molecules to synthesize and test in the lab. techniques-ingenieur.fr

Structure-Based Virtual Screening: When the 3D structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of thousands or millions of compounds from a virtual library. nih.gov This was used, for instance, in the design of novel benzamide-related nematicides. nih.gov

Ligand-Based Virtual Screening: If the target structure is unknown, but active ligands have been identified, their properties can be used to search for other molecules with similar characteristics (e.g., shape, charge distribution). nih.gov

ADME Prediction: Computational tools like SwissADME are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds at an early stage, helping to filter out molecules with poor drug-like characteristics. researchgate.net

| Screening Type | Method | Application for Sulfonamides | Citation |

|---|---|---|---|

| In Vitro | Cell-based Assays | Evaluating cytotoxicity of new sulfonamide hybrids against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values. | researchgate.netnih.gov |

| Biochemical Assays | Measuring direct inhibition of purified enzymes like carbonic anhydrases and topoisomerases. | researchgate.netnih.gov | |

| In Silico | Molecular Docking | Predicting binding of sulfonamide derivatives to target proteins like topoisomerase or Bcl-2 to guide design. | researchgate.netnih.gov |

| Similarity Search | Identifying novel compounds based on the structure of known active sulfonamides. | nih.gov | |

| ADME Prediction | Using tools like SwissADME to forecast the pharmacokinetic properties of newly designed sulfonamide analogues. | researchgate.net |

Analytical Methodologies Utilizing 4 Toluene 4 Sulfonyl Butylamine As a Derivatizing Agent

Development of Derivatization Strategies for Enhanced Chromatographic Analysis (HPLC)

Derivatization in high-performance liquid chromatography (HPLC) is a crucial technique for analyzing compounds that lack a suitable chromophore or fluorophore for sensitive detection. For amines, which are often UV-transparent and highly polar, derivatization with a reagent like 4-(toluene-4-sulfonyl)butylamine would introduce the strongly UV-absorbing toluenesulfonyl moiety, significantly enhancing their detectability.

Both pre-column and post-column derivatization strategies are viable for enhancing the detection of amines using a reagent like this compound.

Pre-column Derivatization: This is the more common approach where the derivatization reaction is performed before the sample is injected into the HPLC system. thermofisher.comresearchgate.netactascientific.comactascientific.comsigmaaldrich.comlcms.cz This technique offers several advantages, including the ability to remove excess derivatizing reagent and by-products prior to analysis, which can prevent interference with the chromatographic separation. The reaction between an amine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, is a well-established method for pre-column derivatization. nih.gov This process converts the polar amines into less polar, more readily retained derivatives on reversed-phase columns. thermofisher.com The resulting sulfonamides are stable and exhibit strong UV absorbance, facilitating their detection. nih.gov Automated pre-column derivatization systems can be employed to improve reproducibility and sample throughput. thermofisher.comlcms.cz

Post-column Derivatization: In this technique, the derivatization reaction occurs after the analytes have been separated on the HPLC column but before they reach the detector. actascientific.comactascientific.com This method is advantageous when the derivatives are unstable or when the derivatization reaction is slow. While less common for sulfonyl chloride derivatizations, it can be a powerful tool for specific applications. actascientific.com A significant drawback of post-column derivatization is the potential for peak broadening due to the additional volume of the reaction coil. researchgate.net

To ensure accurate and reproducible quantitative analysis, the derivatization reaction must be optimized for complete and selective conversion of the target amines. Key parameters that require careful optimization include:

pH: The reaction of sulfonyl chlorides with amines is highly pH-dependent. A basic medium is typically required to deprotonate the amine, making it a more effective nucleophile, and to neutralize the hydrochloric acid produced during the reaction. mdpi.com For the derivatization of biogenic amines with p-toluenesulfonyl chloride, an optimized pH is crucial for achieving high yields. nih.gov For other sulfonyl chlorides, like pyrene (B120774) sulfonyl chloride, a pH of 9.6 has been found to be optimal. mdpi.com

Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion. However, a very large excess should be avoided as it can lead to the formation of by-products and interfere with the analysis. The optimal concentration of the derivatizing agent needs to be determined experimentally. mdpi.comresearchgate.net

Reaction Temperature and Time: The reaction rate is influenced by both temperature and time. Higher temperatures can accelerate the reaction, but may also lead to the degradation of the analytes or the derivatizing reagent. mdpi.comresearchgate.net For the derivatization of biogenic amines with p-toluenesulfonyl chloride, the reaction conditions are optimized to ensure complete derivatization. nih.gov Studies with dabsyl chloride, another sulfonyl chloride reagent, have shown optimal conditions to be a temperature of 70°C and a reaction time of 21 minutes. researchgate.net

Solvent: The choice of solvent is important to ensure the solubility of both the analytes and the derivatizing reagent, and to facilitate the reaction. Acetonitrile (B52724) and other polar aprotic solvents are commonly used. thermofisher.comwikipedia.org

The table below summarizes typical optimized conditions for the derivatization of amines with sulfonyl chlorides, which would be analogous for this compound.

| Parameter | Optimized Condition | Rationale |

| pH | 8.0 - 10.0 | Facilitates amine nucleophilicity and neutralizes HCl by-product. |

| Reagent Molar Excess | 5 - 20 fold | Drives the reaction to completion. |

| Temperature (°C) | 50 - 70 | Balances reaction rate and stability of reactants and products. |

| Time (min) | 15 - 60 | Ensures complete conversion of the amine. |

| Solvent | Acetonitrile, Borate Buffer | Provides a suitable reaction medium. |

Spectrophotometric and Fluorometric Applications in Quantitative Analysis

The introduction of the toluenesulfonyl group into an amine molecule via derivatization with this compound provides a strong basis for spectrophotometric and fluorometric detection.

The toluenesulfonyl moiety possesses a significant UV absorbance, allowing for the sensitive detection of the derivatized amines using a standard UV-Vis spectrophotometer or an HPLC system equipped with a UV detector. nih.govresearchgate.net The resulting p-toluenesulfonamides can be quantified based on their characteristic absorption maxima. researchgate.net

While p-toluenesulfonamide (B41071) itself is not strongly fluorescent, the principles of derivatization can be extended to create fluorescent derivatives. Although this compound itself is not a fluorogenic reagent, its derivatives could potentially be rendered fluorescent through secondary reactions or by using a spectrofluorometric detector that can measure native fluorescence, however weak. More commonly, for fluorescence detection, derivatizing agents that contain a fluorophore, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), are employed. researchgate.net The study of p-toluenesulfonamide derivatives has indicated that their emission spectra can be analyzed, suggesting potential for fluorescence-based detection, even if not as sensitive as dedicated fluorogenic tags. researchgate.net

Development of Novel Reagents Based on the Sulfonylbutylamine Structure for Analytical Chemistry

The structure of this compound can serve as a scaffold for the development of novel derivatizing agents with enhanced properties. By modifying the core structure, reagents with improved reactivity, selectivity, and detectability can be designed.

One area of development could be the introduction of a fluorophore onto the phenyl ring of the toluenesulfonyl group. This would transform the reagent into a fluorogenic labeling agent, significantly increasing the sensitivity of detection in HPLC and enabling applications in fluorescence spectroscopy. The principles of creating such reagents are well-established, with many commercial fluorogenic derivatizing agents based on sulfonyl chlorides.

Another potential modification is the alteration of the butylamine (B146782) chain. The length and functionality of this chain could be modified to fine-tune the chromatographic properties of the derivatives, allowing for better separation of complex mixtures of amines. For instance, incorporating a chiral center into the butylamine portion could lead to the development of a chiral derivatizing agent for the resolution of amine enantiomers.

The development of such novel reagents would build upon the fundamental reactivity of the sulfonyl chloride group while introducing new functionalities to meet specific analytical challenges. sigmaaldrich.com

Future Research Directions and Emerging Paradigms for 4 Toluene 4 Sulfonyl Butylamine Research

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Compound Design and Optimization

The pharmaceutical industry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate drug discovery and development. nih.gov For sulfonamide compounds like 4-(toluene-4-sulfonyl)butylamine, these computational tools offer a powerful approach to navigate the vast chemical space and predict the properties of novel derivatives.

Furthermore, AI can optimize the synthetic pathways for producing these compounds, leading to more efficient and sustainable processes. mdpi.com By analyzing various parameters, machine learning can guide researchers in selecting the most effective catalysts and reaction conditions, thereby minimizing waste and resource consumption. mdpi.com The integration of AI and ML into the design and optimization of sulfonamide-based drugs is expected to lead to a higher success rate for identifying potent and effective therapeutic agents. nih.gov

A recent study demonstrated the successful application of a multi-step machine learning approach to identify novel antibiotic candidates for Acinetobacter baumannii, a challenging multi-drug resistant pathogen. neovarsity.org This highlights the potential of ML to uncover compounds that might be missed by conventional methods. neovarsity.org

Advances in Sustainable Synthesis and Green Chemistry for this compound Production

The growing focus on environmental sustainability is driving the development of green chemistry approaches for the synthesis of sulfonamides. sci-hub.setheseus.fi Traditional methods often involve hazardous reagents and generate significant waste. theseus.fi Researchers are now exploring more environmentally friendly alternatives for the production of this compound and related compounds.

Key areas of advancement in the sustainable synthesis of sulfonamides include:

Use of Greener Solvents: Replacing toxic organic solvents with water or other benign alternatives is a major focus. sci-hub.sersc.org Synthesizing sulfonamides in aqueous media under dynamic pH control has been shown to be a facile and environmentally friendly method, offering excellent yields and purity without the need for extensive purification. rsc.org

Development of Novel Catalysts: The use of efficient and reusable catalysts can significantly improve the sustainability of synthetic processes. For instance, cupric oxide has been shown to be an effective catalyst for the synthesis of sulfonamides under mild and neutral conditions. researchgate.net Metal-free photoredox catalysis using eosin (B541160) Y in a mixture of acetonitrile (B52724) and water also presents a green alternative. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in the synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org